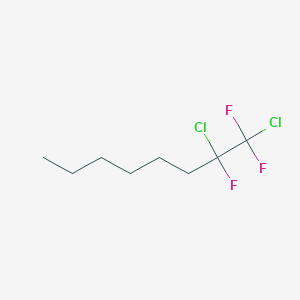

1,2-Dichloro-1,1,2-trifluorooctane

Vue d'ensemble

Description

1,2-Dichloro-1,1,2-trifluoroethane is a volatile liquid chlorofluoroalkane composed of carbon, hydrogen, chlorine, and fluorine, with the structural formula CClF2CHClF . It is also known as a refrigerant with the designation R-123a .

Molecular Structure Analysis

The molecular formula of 1,2-Dichloro-1,1,2-trifluoroethane is C2HCl2F3 . The average mass is 152.930 Da and the monoisotopic mass is 151.940735 Da .Chemical Reactions Analysis

1,2-Dichloro-1,1,2-trifluoroethane is chemically inert in many situations, but it can react violently with strong reducing agents such as very active metals and active metals. It can undergo oxidation with strong oxidizing agents and under extremes of temperature .Physical and Chemical Properties Analysis

1,2-Dichloro-1,1,2-trifluoroethane has a molar mass of 152.93 g·mol−1 and a density of 1.50 . It has a melting point of −78.0 °C and a boiling point of 29.5 °C . The vapor pressure is 620.01 mmHg and the refractive index is 1.327 . The critical temperature of R-123a is 461.6 K .Applications De Recherche Scientifique

Nuclear Magnetic Resonance Investigations

1,2-Dichloro-1,1,2-trifluorooctane and similar compounds have been studied extensively using nuclear magnetic resonance (NMR). For instance, Hinton and Jaques (1975) conducted a comprehensive NMR investigation of a related compound, 2-Chloro-1,4-dibromo-1,2,2-trifluorobutane. This study involved determining chemical shifts and coupling constants, exploring the complexities of spin-spin coupling, and investigating temperature and solvent effects on these parameters (Hinton & Jaques, 1975).

Molecular Structure Analysis

The molecular structure of compounds like this compound has been a subject of study using techniques like electron diffraction. Iwasaki (1958) conducted a study on 1,1,2-trifluoro-1,2,2-trichloroethane to determine its molecular structure, revealing the existence of isomeric forms and determining interatomic distances (Iwasaki, 1958).

Reactions with Hydrogen Fluoride

Sekiya et al. (2001) explored the reaction of 1,2-dichloro-1,1,2-trifluoro-2-methoxyethane with anhydrous hydrogen fluoride. They used metal fluorides supported on porous aluminum fluoride, leading to the synthesis of new compounds and discussing the formation of methyl chlorodifluoroacetate (Sekiya et al., 2001).

Hydrodechlorination Applications

Ohnishi, Suzuki, and Ichikawa (1991) studied the hydrodechlorination of a related compound, 1,1,2-trichlorotrifluoroethane, to produce trifluoroethene. This research is significant for synthesizing tetrafluoroethane, a replacement for CFCs in refrigeration (Ohnishi et al., 1991).

Environmental Impact and Alternatives

Ruan et al. (2015) investigated the environmental behaviors of fluorinated ether sulfonates, which are alternatives to compounds like this compound. They examined the occurrence and distribution of these compounds in municipal sewage sludge in China, providing insights into the environmental impact of these chemical alternatives (Ruan et al., 2015).

Safety and Hazards

Mécanisme D'action

Target of Action

1,2-Dichloro-1,1,2-trifluorooctane, also known as R-123a, is a volatile liquid chlorofluoroalkane . It is composed of carbon, hydrogen, chlorine, and fluorine, with the structural formula CClF2CHClF

Mode of Action

It’s known that the rotation of the molecule is hindered by the presence of chlorine on each carbon atom, but is eased at higher temperatures .

Biochemical Pathways

The compound can be biotransformed in sewage sludge from 1,1,2-Trichloro-1,2,2-trifluoroethane to this compound

Pharmacokinetics

Its critical temperature is 4616 K (1885 °C; 3712 °F) , which may influence its bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the rotation of the molecule is eased at higher temperatures . .

Propriétés

IUPAC Name |

1,2-dichloro-1,1,2-trifluorooctane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13Cl2F3/c1-2-3-4-5-6-7(9,11)8(10,12)13/h2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RICKPCMLOQNFRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C(F)(F)Cl)(F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13Cl2F3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

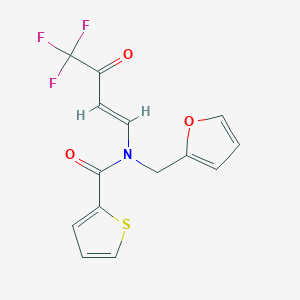

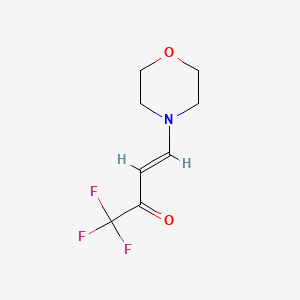

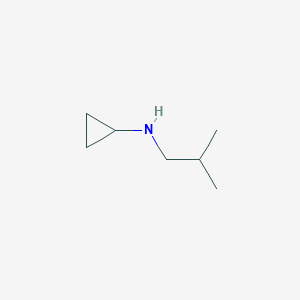

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[4-(trifluoromethoxy)phenoxy]phenyl}-3-bromopropanamide](/img/structure/B3040539.png)

![2-chloro-N-[4-[4-(trifluoromethoxy)phenoxy]phenyl]acetamide](/img/structure/B3040540.png)

![4-[(3-Chlorobenzyl)amino]-1,1,1-trifluorobut-3-en-2-one](/img/structure/B3040543.png)

![tert-Butyl N-(2-[(4,4,4-trifluoro-3-oxobut-1-enyl)amino]ethyl)carbamate](/img/structure/B3040546.png)

![4-[3,5-Di(trifluoromethyl)anilino]-1,1,1-trifluorobut-3-en-2-one](/img/structure/B3040547.png)